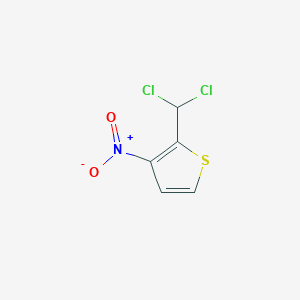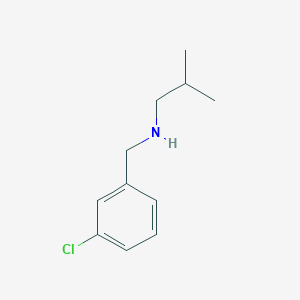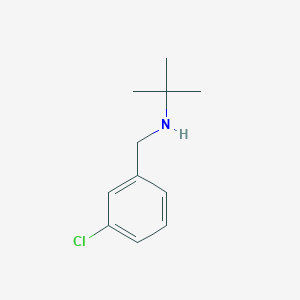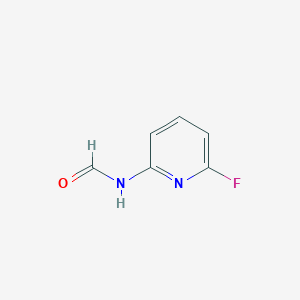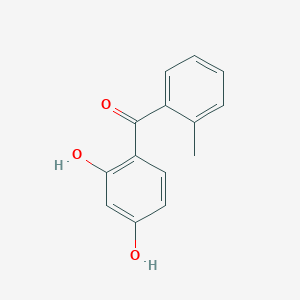
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)-, also known as 2-Hydroxy-4-methoxyacetophenone, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetophenone, which is a common building block in organic synthesis. Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- has been found to possess a range of interesting properties, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This may be responsible for its observed anti-inflammatory and anti-cancer effects.
Biochemische Und Physiologische Effekte
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- in lab experiments is its relatively simple synthesis method and high purity. It is also a relatively stable compound, making it easy to handle and store. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)-. One area of interest is in the development of new anti-inflammatory and anti-cancer drugs based on this compound. Another area of interest is in the development of new fluorescent probes for detecting biological molecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential implications for human health.
Synthesemethoden
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- can be synthesized using a variety of methods. One common method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2-methylphenylboronic acid in the presence of a palladium catalyst. This reaction produces the desired product in good yield and purity. Other methods involve the use of different starting materials and reaction conditions, but the basic approach is similar.
Wissenschaftliche Forschungsanwendungen
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- has been used in a variety of scientific research applications. One area of interest is in the field of medicinal chemistry, where this compound has been found to possess potential anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for detecting biological molecules.
Eigenschaften
CAS-Nummer |
14446-07-2 |
|---|---|
Produktname |
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- |
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
(2,4-dihydroxyphenyl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)14(17)12-7-6-10(15)8-13(12)16/h2-8,15-16H,1H3 |
InChI-Schlüssel |
HJPCUVKFCLZYFR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)O)O |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



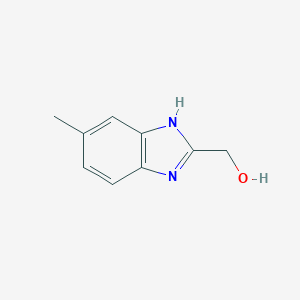
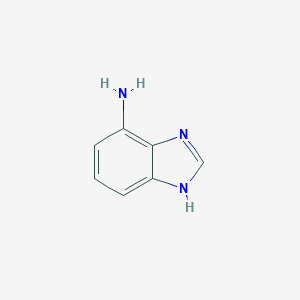
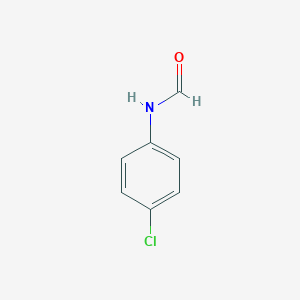
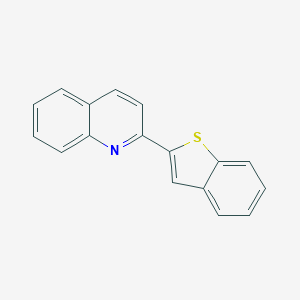
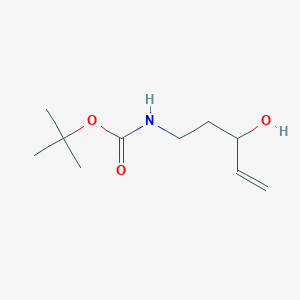
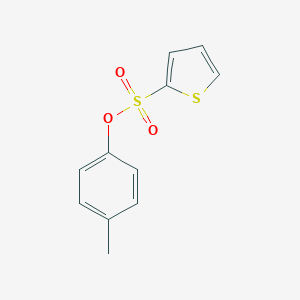
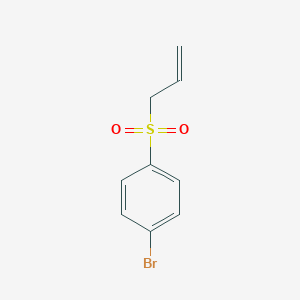
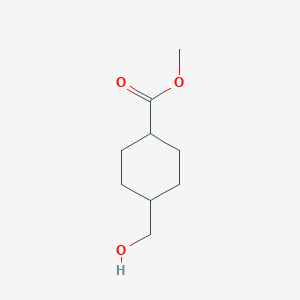
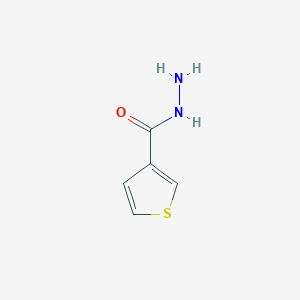
![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)
